

Application Note & Protocol: Analysis of Isodiazinon Residues in Crop Matrices

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Compound of Interest		
Compound Name:	Isodiazinon	
Cat. No.:	B1194333	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isodiazinon is an organophosphorus insecticide and an isomer of diazinon. Monitoring its residues in agricultural crops is crucial for ensuring food safety and regulatory compliance. This document provides a detailed protocol for the analysis of **isodiazinon** residues in various crop matrices using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is based on the well-established QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique.

Data Presentation

Quantitative data for method performance can be summarized as follows. It is important to note that specific performance data for **isodiazinon** is limited in publicly available literature. The data presented for diazinon, its isomer, serves as a reference for initial method development and validation. Laboratories must perform their own validation for **isodiazinon** to determine the actual Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery in their specific matrices.

Table 1: Reference Quantitative Data for Diazinon



Parameter	Matrix	Method	Value	Reference
MRL	Brassica oleracea var. acephala	LC-MS/MS	0.05 mg/kg	[1]
LOQ	Urine	GC-MS/MS	Not Specified	[2]
Recovery	Olive Oil	GC-MS/MS	>77%	[3]
Recovery	Spices	LC-MS/MS	60-140%	[4]
Recovery	Infant Foods	LC-MS/MS	81-110%	

Table 2: Recommended MRM Transitions for Diazinon (as a proxy for Isodiazinon)

Since **isodiazinon** is an isomer of diazinon, they share the same molecular weight and precursor ion. The following Multiple Reaction Monitoring (MRM) transitions for diazinon can be used as a starting point for **isodiazinon** method development. It is crucial to optimize these transitions specifically for **isodiazinon** during method validation.

Analytical Platform	Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Product Ion (m/z) - Qualifier	Reference
GC-MS/MS	304.1	179.1	162.1	
LC-MS/MS	305.1	169.2	97.0	

Experimental Protocols Sample Preparation: QuEChERS Method

The QuEChERS method is a streamlined and effective approach for extracting pesticide residues from a wide range of food matrices.

1.1. Materials and Reagents:

• Homogenizer (e.g., high-speed blender)



- Centrifuge capable of 4000 rpm
- 50 mL polypropylene centrifuge tubes
- Acetonitrile (ACN), HPLC grade
- Magnesium sulfate (MgSO₄), anhydrous
- Sodium chloride (NaCl)
- · Disodium citrate sesquihydrate
- · Trisodium citrate dihydrate
- · Primary secondary amine (PSA) sorbent
- C18 sorbent
- Graphitized carbon black (GCB) for pigmented samples
- Vortex mixer

1.2. Extraction Procedure:

- Weigh 10-15 g of a homogenized crop sample into a 50 mL centrifuge tube.
- Add 10-15 mL of acetonitrile.
- Add the appropriate QuEChERS salt packet (e.g., containing MgSO₄ and NaCl, and citrate buffers for the buffered versions).
- Immediately cap and shake vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
- 1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Transfer an aliquot of the acetonitrile supernatant to a 2 mL or 15 mL d-SPE tube containing a mixture of MgSO₄, PSA, and C18. For highly pigmented samples, GCB may be included.



- · Vortex for 30 seconds.
- Centrifuge at 4000 rpm for 5 minutes.
- The resulting supernatant is ready for GC-MS/MS or LC-MS/MS analysis.

Instrumental Analysis: GC-MS/MS

2.1. Instrumentation:

- Gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS).
- Capillary column suitable for pesticide analysis (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 μm).

2.2. GC Conditions (Typical):

- Injector Temperature: 250 °C
- · Injection Mode: Splitless
- Carrier Gas: Helium at a constant flow of 1.0 mL/min
- Oven Temperature Program:
 - o Initial temperature: 70 °C, hold for 2 minutes
 - Ramp to 150 °C at 25 °C/min
 - Ramp to 200 °C at 3 °C/min
 - Ramp to 280 °C at 8 °C/min, hold for 10 minutes
- Transfer Line Temperature: 280 °C

2.3. MS/MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Multiple Reaction Monitoring (MRM)



 MRM Transitions: See Table 2 for recommended starting transitions. Collision energies should be optimized for isodiazinon.

Instrumental Analysis: LC-MS/MS

3.1. Instrumentation:

- Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
- Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 μm).

3.2. LC Conditions (Typical):

- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
- Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate
- · Gradient:
 - Start at 5% B, hold for 1 minute
 - Linear gradient to 95% B over 8 minutes
 - Hold at 95% B for 2 minutes
 - Return to initial conditions and equilibrate for 3 minutes
- Flow Rate: 0.3 mL/min
- Column Temperature: 40 °C
- Injection Volume: 5 μL

3.3. MS/MS Conditions:

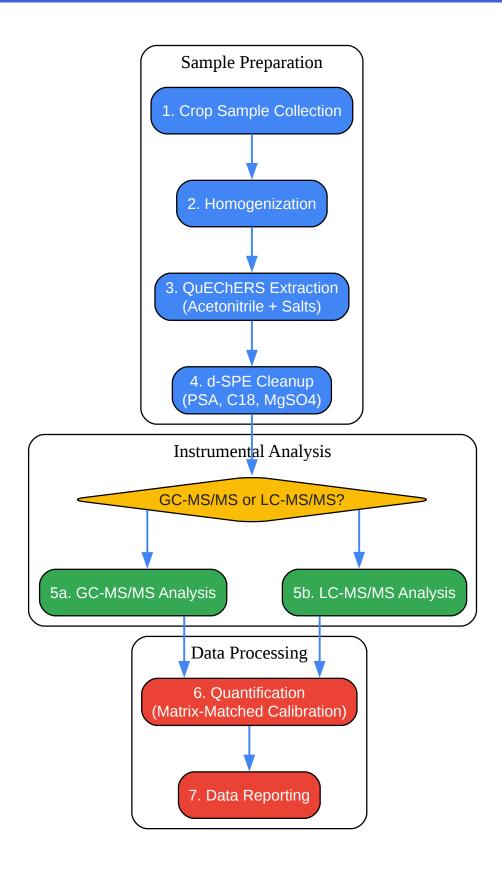
- Ionization Mode: ESI Positive
- Acquisition Mode: Multiple Reaction Monitoring (MRM)



• MRM Transitions: See Table 2 for recommended starting transitions. Collision energies and other source parameters must be optimized for **isodiazinon**.

Mandatory Visualizations Experimental Workflow





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Caption: Experimental workflow for **isodiazinon** residue analysis in crops.



Logical Relationship of Analytical Steps



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Caption: Logical flow of the **isodiazinon** residue analysis protocol.

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